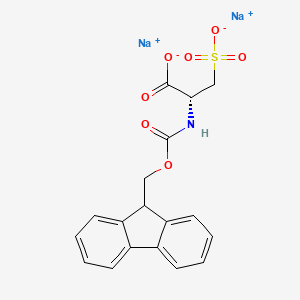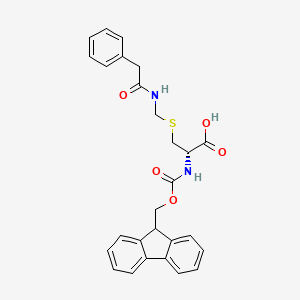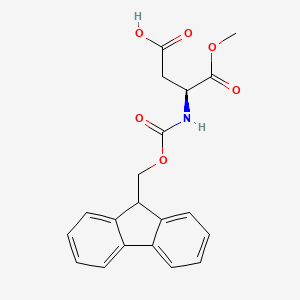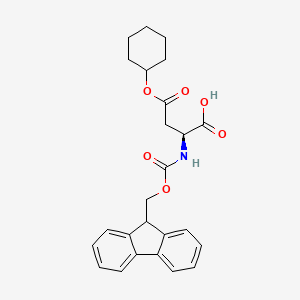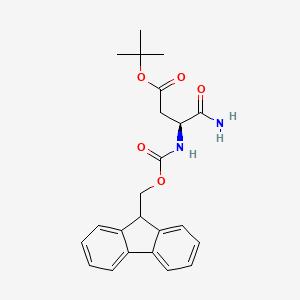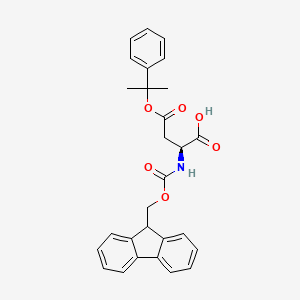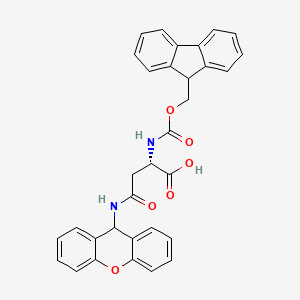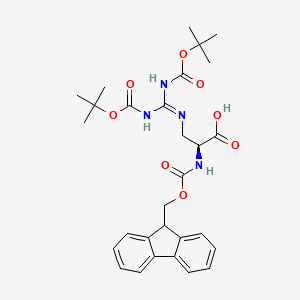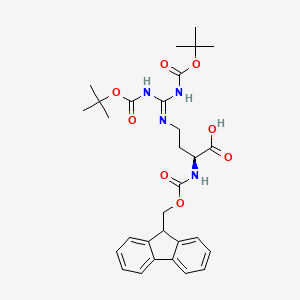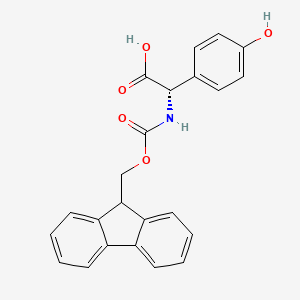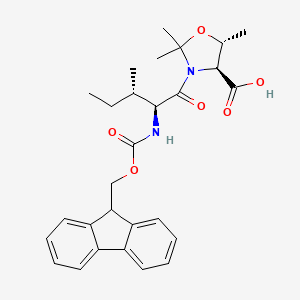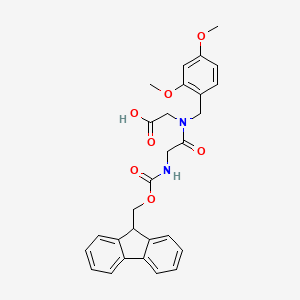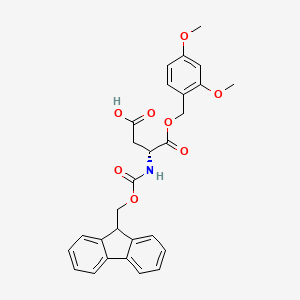
Fmoc-D-Asp-ODmb
Descripción general
Descripción
Fmoc-D-Asp-ODmb is a derivative of the amino acid Aspartic Acid1. It has a molecular weight of 505.53 and a chemical formula of C₂₈H₂₇NO₈1. It is typically stored at temperatures below -15°C1.
Synthesis Analysis
The synthesis of Fmoc-D-Asp-ODmb and similar compounds involves the use of the Fmoc group, which is a base-labile protecting group used in organic synthesis2. The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)2. The aspartimide problem in Fmoc-based SPPS has been extensively studied3.
Molecular Structure Analysis
The molecular structure of Fmoc-D-Asp-ODmb is represented by the formula C28H27NO84. Its average mass is 505.516 Da and its monoisotopic mass is 505.173676 Da4.
Chemical Reactions Analysis
The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate2.Physical And Chemical Properties Analysis
Fmoc-D-Asp-ODmb has a molecular weight of 505.53 and a chemical formula of C₂₈H₂₇NO₈1. It is typically stored at temperatures below -15°C1.Aplicaciones Científicas De Investigación
Synthesis of Cyclic Peptides Fmoc-D-Asp-ODmb is a key component in the synthesis of cyclic peptides, which have applications in developing pharmaceuticals, especially those targeting bacterial infections. Cudic, Wade, and Otvos (2000) demonstrated the use of Fmoc-Asp(resin)-ODmab in the efficient solid-phase synthesis of a 29-mer cyclic antibacterial peptide, showcasing its utility in pharmaceutical development. This process involved intramolecular on-resin head-to-tail cyclization after selective deprotection of the Asp α-carboxy protecting group, highlighting the role of Fmoc-D-Asp-ODmb in facilitating complex peptide synthesis (Cudic, Wade, & Otvos, 2000).
Understanding and Managing Side Reactions In another application, the use of Fmoc-D-Asp-ODmb in peptide synthesis can lead to various side reactions, which are critical to understand for optimizing synthetic pathways. Medzihradszky et al. (2004) analyzed the side reactions in cyclic peptides prepared from an Fmoc/tBu/Dmab protecting group strategy. Their findings on the identification of side-products like N-terminal guanidine formation, C-terminal piperidyl amide formation, and a novel C-terminal benzyl amide-guanidine derivative provided essential insights into the complexities of peptide synthesis and the specific challenges posed by protecting groups like Fmoc-D-Asp-ODmb (Medzihradszky et al., 2004).
Optimizing Peptide Synthesis The research conducted by Ruczyński, Lewandowska, Mucha, and Rekowski (2008) on the problem of aspartimide formation during Fmoc-based solid-phase peptide synthesis using the Dmab group to protect the side chain of aspartic acid is particularly relevant. Their work highlighted the susceptibility of Dmab-protected peptides to form aspartimides with unusual high efficiency, contributing to the broader understanding of how specific protecting groups like Fmoc-D-Asp-ODmb can influence the outcome of peptide synthesis and how modifications in synthesis protocols can mitigate these issues (Ruczyński et al., 2008).
Applications in Hydrogel Formation Fmoc-D-Asp-ODmb plays a role in the development of self-assembled peptide hydrogels, which are of interest for biomedical applications. Chakraborty et al. (2020) reported on a minimalistic dipeptide hydrogelator that exhibits low critical gelation concentration and supports cell growth, demonstrating the potential of Fmoc-D-Asp-ODmb-based peptides in creating materials with significant biomedical utility, from drug delivery systems to scaffold materials for tissue engineering (Chakraborty et al., 2020).
Innovations in Peptide Conjugation for Immunization The work of Brugghe et al. (2009) exemplifies another application, focusing on the synthesis and selective conjugation of cyclized peptides derived from a surface loop of a meningococcal class 1 outer membrane protein using Fmoc-Asp-ODmb. This research underscores the versatility of Fmoc-D-Asp-ODmb in facilitating the synthesis of cyclic peptides for potential use in vaccine development, highlighting a direct pathway towards innovative immunization strategies (Brugghe et al., 2009).
Safety And Hazards
When handling Fmoc-D-Asp-ODmb, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye56. Use of personal protective equipment and chemical impermeable gloves is recommended56.
Direcciones Futuras
The future directions of Fmoc-D-Asp-ODmb are not explicitly stated in the search results. However, the Fmoc group is widely used in peptide synthesis, indicating potential future applications in this area2.
Please note that this information is based on the available search results and may not be fully comprehensive or up-to-date.
Propiedades
IUPAC Name |
(3R)-4-[(2,4-dimethoxyphenyl)methoxy]-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27NO8/c1-34-18-12-11-17(25(13-18)35-2)15-36-27(32)24(14-26(30)31)29-28(33)37-16-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-13,23-24H,14-16H2,1-2H3,(H,29,33)(H,30,31)/t24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODIFVCRSTRBDDR-XMMPIXPASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)COC(=O)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)COC(=O)[C@@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401123304 | |
| Record name | 1-[(2,4-Dimethoxyphenyl)methyl] hydrogen N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-aspartate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401123304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
505.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-D-Asp-ODmb | |
CAS RN |
200335-63-3 | |
| Record name | 1-[(2,4-Dimethoxyphenyl)methyl] hydrogen N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-aspartate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=200335-63-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(2,4-Dimethoxyphenyl)methyl] hydrogen N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-aspartate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401123304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



